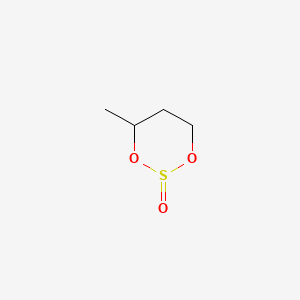

4-Methyl-1,3,2-dioxathiane 2-oxide

Description

Historical Perspectives and Genesis of Research on Cyclic Sulfites and Dioxathiane Systems

The investigation of cyclic sulfites, a class of compounds to which 4-Methyl-1,3,2-dioxathiane 2-oxide belongs, has its roots in the broader study of organosulfur chemistry. The foundational methods for synthesizing these heterocyclic esters often involved the reaction of a diol with thionyl chloride, a process that, while effective, generates stoichiometric amounts of chlorinated waste. researchgate.net An alternative and more atom-economical approach involves the addition of sulfur dioxide to an epoxide to form five-membered cyclic sulfite (B76179) esters. researchgate.net

The chemistry of dioxathiane systems, particularly cyclic sulfates, gained prominence as they were recognized as versatile intermediates in organic synthesis. These compounds are typically prepared through the reaction of a diol with thionyl chloride to form a cyclic sulfite, which is then oxidized, often using a ruthenium catalyst. researchgate.netscite.ai Another method involves the direct use of sulfuryl chloride with a diol under basic conditions. scite.ai The enhanced reactivity of cyclic sulfates compared to their acyclic counterparts, potentially due to ring strain, has made them valuable for various synthetic transformations. researchgate.net The study of these systems has provided a platform for developing new synthetic methodologies and accessing complex molecular architectures.

Significance of this compound within Organic Synthesis and Methodological Development

This compound, also known by synonyms such as 1,2-Propanediol Cyclic Sulfite, has emerged as a significant compound in several areas of chemical research. tcichemicals.comtcichemicals.com Its utility is particularly notable in the following contexts:

Asymmetric Synthesis: Chiral versions of related dioxathiolane 2,2-dioxides, such as (4R)-4-Methyl-1,3,2-dioxathiolane-2,2-dioxide, are utilized in the synthesis of stereoisomers of important pharmaceutical compounds like Secnidazole. chemicalbook.com This highlights the role of the dioxathiane framework in controlling stereochemistry during synthetic sequences.

Intermediate for Functionalization: Cyclic sulfites, including this compound and its derivatives, serve as key intermediates. For instance, 4-aryloxymethyl-1,3,2-dioxathiolane 2-oxides are precursors in the synthesis of chiral aryloxypropanolamines, a class of compounds known for their cardiovascular effects. researchgate.net

Development of Greener Synthetic Methods: Research into the electrochemical synthesis of cyclic sulfites from diols and sulfur dioxide showcases a move towards more sustainable chemical processes. rsc.org This novel approach avoids the use of harsh reagents and offers a simpler protocol. rsc.org

Materials Science: The compound has found applications as a component in battery materials, specifically as an organic solvent in electrolytes for lithium-ion batteries. tcichemicals.comchemicalbook.com Its properties as a film-forming electrolyte additive have been studied to improve battery performance. chemicalbook.com

The versatility of this compound and its parent systems in both fundamental organic synthesis and applied materials science underscores its importance in ongoing research and development.

Scope and Objectives of Contemporary Research on this compound

Current research efforts concerning this compound and related cyclic sulfites are focused on several key areas:

Elucidation of Reaction Mechanisms: A deeper understanding of the mechanisms of reactions involving cyclic sulfites is a primary objective. For example, the solvent-induced conversion of related sulfamidates to activated intermediates is being studied through both experimental and theoretical approaches to rationalize their reactivity. researchgate.net

Stereocontrolled Synthesis: The development of highly stereocontrolled reactions using cyclic sulfites and sulfates as chiral templates or precursors remains a significant goal. This includes the application of computational analyses to predict and control stereochemical outcomes in synthetic planning. researchgate.net

Expansion of Synthetic Utility: Researchers are continuously exploring new applications for these compounds. This includes their use in novel rearrangements, such as the pinacol-type rearrangement to generate strained ring systems, and in forging challenging chemical bonds, like the carbon-nitrogen bond in tertiary isonitriles. researchgate.net

Sustainable Synthesis: A strong emphasis is placed on developing more environmentally benign synthetic routes to cyclic sulfites. The electrochemical synthesis from diols and sulfur dioxide represents a significant step in this direction, and further optimization and expansion of this methodology are likely to be a focus of future work. rsc.org

Applications in Materials Science: The use of this compound and its analogs as electrolyte components in energy storage devices is an active area of investigation. tcichemicals.comchemicalbook.com Research is aimed at improving battery efficiency, stability, and safety through the design of novel electrolyte formulations containing these cyclic sulfites.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3,2-dioxathiane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-4-2-3-6-8(5)7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMZCGUVEQNCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOS(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871075 | |

| Record name | 4-Methyl-1,3,2-dioxathiane 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-51-1 | |

| Record name | 1,3,2-Dioxathiane, 4-methyl-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol cyclic sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butylene sulphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1,3,2-dioxathiane 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3,2-dioxathiane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 4 Methyl 1,3,2 Dioxathiane 2 Oxide

Classic Synthetic Routes to 4-Methyl-1,3,2-dioxathiane 2-oxide

The traditional and most widely employed methods for synthesizing cyclic sulfites, including the target compound, rely on the reaction of a corresponding diol with a sulfinylating agent, leading to ring closure.

The primary method for the formation of the 1,3,2-dioxathiane (B15493526) 2-oxide ring system is the direct sulfinylation of a 1,3-diol. researchgate.net For the synthesis of this compound, the precursor is 1,3-butanediol (B41344). The most common sulfinylating agent for this transformation is thionyl chloride (SOCl₂). researchgate.net The reaction involves the two hydroxyl groups of the diol attacking the sulfur atom of thionyl chloride, with the subsequent elimination of two molecules of hydrogen chloride (HCl), to form the cyclic sulfite (B76179). This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. researchgate.net

The reaction proceeds through a chlorosulfite intermediate. The first hydroxyl group reacts with thionyl chloride to form a chlorosulfinate ester. The second hydroxyl group then displaces the chloride intramolecularly to close the six-membered ring. The orientation of the exocyclic S=O bond can be either axial or equatorial, leading to the formation of diastereomers if the diol is chiral.

A more recent and sustainable approach involves the electrochemical synthesis from diols and sulfur dioxide. rsc.org This method avoids the use of thionyl chloride, which generates stoichiometric chlorinated waste. researchgate.net In this process, an electrochemical cell is used under constant current conditions with a stock solution of SO₂ to achieve the dehydrative cyclization of the diol. rsc.org

Table 1: Comparison of Classical Synthetic Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride | 1,3-Butanediol, Thionyl Chloride (SOCl₂), Base (e.g., Pyridine) | Well-established, generally high yields. | Generates stoichiometric HCl waste. researchgate.net |

| Electrochemical | 1,3-Butanediol, Sulfur Dioxide (SO₂) | More sustainable, avoids chlorinated waste. rsc.orgnih.gov | Requires specialized electrochemical setup. |

The key to the synthesis of this compound is the ring-closing step. The precursor, 1,3-butanediol, can be sourced commercially as a racemic mixture or in its enantiomerically pure forms, (R)-1,3-butanediol or (S)-1,3-butanediol. The choice of precursor is critical for the stereochemical outcome of the final product.

The cyclization reaction with thionyl chloride is a well-established method for forming six-membered cyclic sulfites. nih.gov The reaction mechanism involves the formation of a dichlorosulfite intermediate which then undergoes intramolecular cyclization. The stereochemistry at the carbon centers of the diol is retained during the reaction, but the formation of the new stereocenter at the sulfur atom results in a mixture of diastereomers. The strong anisotropic effect of the S=O bond allows for the differentiation of these diastereomers through NMR spectroscopy. researchgate.net

Enantioselective and Diastereoselective Synthesis of Chiral this compound

Due to the presence of two stereocenters (at C-4 and the sulfur atom), this compound can exist as four stereoisomers. The synthesis of a single, pure stereoisomer requires precise control over the reaction, employing strategies such as asymmetric induction, chiral auxiliaries, or catalytic methods.

Asymmetric induction is a strategy where the chirality of the starting material dictates the stereochemical outcome of the product. In the synthesis of this compound, starting with an enantiomerically pure form of 1,3-butanediol, such as (R)-1,3-butanediol or (S)-1,3-butanediol, leads to the formation of a pair of diastereomers. researchgate.net

These diastereomers differ in the orientation of the sulfinyl (S=O) group relative to the methyl group on the ring. The chair-like conformation of the six-membered ring places the substituents in either axial or equatorial positions. The reaction of a chiral diol with thionyl chloride typically yields a mixture of these diastereomers, which can often be separated by chromatographic techniques. researchgate.net The stereocenter in the diol influences the facial selectivity of the ring closure, but often does not provide complete control, leading to mixtures.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a reactant to control the stereochemical course of a reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed. youtube.com

For the synthesis of chiral cyclic sulfites, this can be approached in a few ways:

Use of a Chiral Sulfinylating Agent: A chiral sulfinylating agent can be used to react with an achiral diol. However, this is less common for cyclic sulfite synthesis.

Modification of the Diol with a Chiral Auxiliary: The diol precursor could be derivatized with a chiral auxiliary. This auxiliary would then direct the cyclization with an achiral sulfinylating agent like SOCl₂ to favor one diastereomer.

Reaction with a Diastereomerically Pure Chiral Sulfinate: A well-established method in asymmetric sulfur chemistry is the Andersen synthesis, which uses a diastereomerically pure sulfinate ester (like menthyl p-toluenesulfinate) and an organometallic reagent. nih.gov A similar strategy could be envisioned where a chiral alcohol is used to form a diastereomeric mixture of acyclic sulfites, which are then separated and cyclized. For example, chiral alcohols like menthol (B31143) or sugar-derived diacetone-d-glucose (B1670380) are known to be effective auxiliaries in preparing chiral sulfinates. nih.gov

The use of a chiral auxiliary provides a powerful method for controlling stereochemistry, often yielding high diastereomeric excess. nih.gov

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis | Chiral Auxiliary | Type | Application Principle | Reference | | :--- | :--- | :--- | :--- | | 8-Phenylmenthol | Terpenoid Alcohol | Introduced by E.J. Corey, used to control stereochemistry in various syntheses. youtube.com | | Oxazolidinones | Heterocycle | Evans auxiliaries, widely used to direct stereoselective alkylation and aldol (B89426) reactions. | youtube.com | | Pseudoephedrine | Alkaloid | Myers auxiliary, used for diastereoselective alkylation reactions. | | | (S)-(phenylthiomethyl)benzyl | Sulfur-containing | Used at C-2 of glycosyl donors to control anomeric selectivity in oligosaccharide synthesis. nih.gov |

Catalytic asymmetric synthesis is a highly efficient method for producing enantiomerically enriched compounds, as only a small amount of a chiral catalyst is needed to generate a large quantity of chiral product. youtube.com For the synthesis of chiral this compound, a chiral catalyst could be employed to control the stereochemistry during the sulfinylation and ring-closure step.

Potential catalytic approaches include:

Kinetic Resolution: A chiral catalyst can be used to selectively react with one enantiomer of a racemic starting material (e.g., racemic 1,3-butanediol) faster than the other, leaving the unreacted enantiomer in high enantiomeric excess.

Dynamic Kinetic Resolution: In this approach, a racemic starting material is equilibrated between its enantiomers while one is selectively converted to the product. Catalytic enantioselective sulfinyl transfer using Cinchona alkaloid catalysts has been reported for the dynamic kinetic resolution of sulfinyl chlorides with alcohols. acs.org

Asymmetric Cyclization: A chiral Lewis acid or organocatalyst could coordinate to the diol or the sulfinylating agent to create a chiral environment, directing the ring closure to proceed with high enantioselectivity. nih.gov Chiral diols themselves, such as BINOL derivatives, have been used as organocatalysts to mediate enantioselective reactions. nih.gov

While a specific, highly efficient catalytic asymmetric synthesis for this compound is not prominently documented, the principles from related asymmetric sulfur chemistry provide a clear pathway for the development of such methods. nih.govacs.org

Post-Synthetic Functionalization and Derivatization of this compound

The reactivity of this compound is primarily centered around the sulfite group and the carbon backbone of the dioxathiane ring. These sites offer opportunities for a range of chemical modifications.

Reactions at the Sulfur Center

Specific, documented reactions at the sulfur center of this compound are not extensively reported in publicly available scientific literature. However, based on the known chemistry of cyclic sulfites, the primary reaction at the sulfur atom is oxidation.

The sulfur(IV) center of the cyclic sulfite can be oxidized to a sulfur(VI) center, converting the cyclic sulfite into a cyclic sulfate (B86663). This transformation is a common strategy in organic synthesis to activate diols for subsequent nucleophilic attack. While specific conditions for the oxidation of this compound are not detailed, general methods for the oxidation of cyclic sulfites to cyclic sulfates, such as using a ruthenium catalyst with an oxidizing agent, are well-established. researchgate.net

Modifications of the Dioxathiane Ring System

Detailed research on the direct modification of the this compound ring itself is scarce. In principle, reactions could target the C-H bonds of the ring, but such transformations would likely require highly reactive reagents and may suffer from a lack of selectivity.

More commonly, the dioxathiane ring system acts as a protecting group for the 1,3-diol functionality of 1,3-butanediol. The primary "modification" of the ring is its cleavage through nucleophilic attack, which is a key step in the use of cyclic sulfates derived from this compound.

Formation of Related Cyclic Sulfates and Sulfones

The most significant derivatization of this compound is its conversion to the corresponding cyclic sulfate, 4-Methyl-1,3,2-dioxathiane 2,2-dioxide. This transformation is a critical step in activating the 1,3-diol for further reactions. The formation of cyclic sulfates from 1,3-diols is a widely used synthetic strategy. researchgate.net The resulting cyclic sulfate is a versatile electrophile that can undergo ring-opening reactions with a variety of nucleophiles. kiesslinglab.com

The synthesis of the parent cyclic sulfite, this compound, is achieved by the reaction of 1,3-butanediol with thionyl chloride. Subsequent oxidation furnishes the cyclic sulfate. researchgate.net

Table 1: Key Compounds in the Derivatization of this compound

| Compound Name | CAS Number | Molecular Formula | Role |

| This compound | 4426-51-1 | C₄H₈O₃S | Starting Material |

| 4-Methyl-1,3,2-dioxathiane 2,2-dioxide | 4426-50-0 | C₄H₈O₄S | Cyclic Sulfate Derivative |

| 1,3-Butanediol | 107-88-0 | C₄H₁₀O₂ | Precursor |

| Thionyl chloride | 7719-09-7 | Cl₂OS | Reagent for Sulfite Formation |

While the direct derivatization of this compound is not extensively documented, its role as a precursor to the corresponding cyclic sulfate highlights its importance in synthetic chemistry for the controlled functionalization of 1,3-diols. Further research into the direct functionalization of the cyclic sulfite ring could unveil new synthetic pathways and applications.

Stereochemical Aspects and Conformational Analysis of 4 Methyl 1,3,2 Dioxathiane 2 Oxide

Isomeric Forms and Stereoisomerism in Cyclic Sulfites

The cyclic sulfite (B76179) 4-methyl-1,3,2-dioxathiane 2-oxide is derived from 1,3-butanediol (B41344) and exists as two diastereomeric pairs of enantiomers, which arise from the different possible arrangements of the methyl group at the C-4 position and the exocyclic S=O group. These are designated as the cis and trans isomers. In the cis isomer, the methyl group and the S=O group are on the same side of the ring, while in the trans isomer, they are on opposite sides.

The nomenclature of these isomers can be complex. For instance, the trans-isomer has been identified as (2R,4S,6R)-4-methyl-1,3,2-dioxathiane-2-oxide. The cis-isomer has the methyl group in an equatorial position and the S=O group in an axial position, or vice versa. The trans-isomer has both the methyl and S=O groups in equatorial positions or both in axial positions. The relative stability of these isomers is a subject of detailed study, with the trans isomer generally being the more thermodynamically stable.

Conformational Preferences and Dynamics of the Six-Membered Ring

The conformational landscape of this compound is dominated by chair and boat forms, with the chair conformation being significantly more stable.

Chair and Boat Conformations and Interconversions

The six-membered 1,3,2-dioxathiane (B15493526) ring predominantly adopts a chair conformation. The energy barrier for the interconversion between the two possible chair forms is a key aspect of its dynamic behavior. Twist-boat conformations are considered as transition states in the chair-to-chair interconversion process. The presence of the sulfinyl group introduces a significant anomeric effect, which influences the conformational equilibrium. The S=O group has a strong preference for the axial position in the chair conformation, which is a manifestation of the anomeric effect in this system.

Influence of Substituents on Conformational Equilibrium

The presence of the methyl group at the C-4 position significantly influences the conformational equilibrium of the ring. The interplay between the steric demand of the methyl group and the stereoelectronic preference of the S=O group determines the most stable conformation.

In the cis-isomer, one chair conformation would have an axial methyl group and an equatorial S=O group, while the other would have an equatorial methyl group and an axial S=O group. The latter is strongly favored due to the A-value of the methyl group and the axial preference of the S=O group. For the trans-isomer, one chair form has both groups axial, and the other has both equatorial. The diequatorial conformation is generally the more stable one.

The conformational equilibrium can be represented by the following table, which summarizes the relative energies of the different conformers.

| Isomer | Conformation | Me Group | S=O Group | Relative Energy (kcal/mol) |

| cis | Chair | Equatorial | Axial | 0 |

| cis | Chair | Axial | Equatorial | > 2.5 |

| trans | Chair | Equatorial | Equatorial | 0.45 |

| trans | Chair | Axial | Axial | > 3.0 |

Note: The relative energies are approximate values based on computational and experimental studies.

Stereochemical Assignment Methodologies

The unambiguous assignment of the stereochemistry of the isomers of this compound relies on a combination of advanced spectroscopic and crystallographic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Stereochemical Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for the stereochemical analysis of these cyclic sulfites. The chemical shifts and coupling constants of the ring protons are highly dependent on their spatial orientation. For example, the chemical shift of the proton at C-4 is different for the cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments are particularly useful for determining the relative stereochemistry by identifying protons that are close in space.

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction provides the most definitive method for the determination of the absolute and relative stereochemistry of the isomers of this compound. The crystal structure reveals the precise bond lengths, bond angles, and torsional angles, confirming the chair conformation of the ring and the axial or equatorial positions of the substituents. For instance, the crystal structure of the trans-isomer confirms the diequatorial arrangement of the methyl and S=O groups.

The following table summarizes some key crystallographic data for the trans-isomer of this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.034 |

| b (Å) | 8.799 |

| c (Å) | 9.567 |

| S=O bond length (Å) | 1.45 |

| C-O bond lengths (Å) | 1.46-1.48 |

This detailed analysis underscores the importance of this compound as a model system in the study of stereochemistry and conformational analysis.

Chiroptical Methods (e.g., ECD, ORD) in Stereochemistry

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable tools for elucidating the absolute configuration and conformational details of chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

In the context of cyclic sulfites like this compound, the sulfite group itself acts as a chromophore. The electronic transitions associated with this group, particularly the n → π* transition of the S=O bond, are sensitive to the stereochemical environment. The sign and intensity of the Cotton effect observed in ECD and ORD spectra can be correlated with the conformation of the ring and the orientation of the S=O group (axial or equatorial).

For this compound, which exists as cis and trans diastereomers, each of which is a racemic mixture, these techniques can provide detailed structural information. The cis isomer has the methyl group and the exocyclic oxygen atom on the same side of the ring, while in the trans isomer, they are on opposite sides. The preferred conformation for both isomers is a chair form. In the cis isomer, the conformation with an axial S=O group is more stable. Conversely, the trans isomer predominantly adopts a conformation with an equatorial S=O group.

While specific ECD and ORD data for the individual enantiomers of this compound are not extensively documented in readily available literature, studies on closely related cyclic sulfites establish clear structure-chiroptical relationships. For instance, the "octant rule" for sulfites has been proposed to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the S=O chromophore.

Table 1: Illustrative Chiroptical Data for Cyclic Sulfites

| Compound/Isomer | Dominant Conformation | Predicted/Observed Cotton Effect Sign |

| (R,R)-trans-Cyclohexane-1,2-diol sulfite | Diaxial S=O | Positive |

| (S,S)-trans-Cyclohexane-1,2-diol sulfite | Diaxial S=O | Negative |

| (R)-1,2-Propanediol sulfite | Axial S=O | Dependent on specific enantiomer |

| (S)-1,2-Propanediol sulfite | Axial S=O | Dependent on specific enantiomer |

Note: This table provides illustrative examples from related compounds to demonstrate the principles of chiroptical analysis in this class of molecules, in the absence of specific published data for this compound.

Diastereomeric and Enantiomeric Resolution Techniques

The complete stereochemical investigation of this compound necessitates the separation of its various stereoisomers. This involves two distinct processes: the separation of the cis and trans diastereomers, followed by the resolution of the enantiomers of each diastereomer.

Diastereomeric Separation:

Diastereomers possess different physical and chemical properties, which allows for their separation using conventional laboratory techniques. For the cis and trans isomers of this compound, methods such as fractional distillation or column chromatography are typically effective. The difference in their dipole moments and boiling points, arising from their distinct three-dimensional structures and the orientation of the polar S=O group, facilitates this separation. For example, the cis isomer, with its axial S=O group, often exhibits different chromatographic behavior compared to the trans isomer with its equatorial S=O group.

Enantiomeric Resolution:

Enantiomers, having identical physical properties in an achiral environment, present a greater separation challenge. The resolution of the racemic mixtures of cis- and trans-4-Methyl-1,3,2-dioxathiane 2-oxide can be achieved through several established strategies:

Chiral Chromatography: This is one of the most powerful and widely used methods for enantiomeric separation. A racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are often effective for resolving a wide range of racemates, including cyclic compounds.

Formation of Diastereomeric Derivatives: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. Since this compound itself lacks functional groups suitable for direct salt formation, this technique would likely involve a synthetic precursor. For instance, if the starting material is 1,3-butanediol, it could be resolved first by forming diastereomeric esters with a chiral acid. Subsequent reaction of the separated enantiomers of the diol with thionyl chloride would yield the enantiomerically pure cyclic sulfites.

Kinetic Resolution: In this approach, the racemic mixture is reacted with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other. This results in the conversion of one enantiomer into a new product, leaving the unreacted enantiomer in excess. This method is less common for the direct resolution of stable cyclic sulfites but can be employed in their synthesis.

The successful application of these techniques allows for the isolation of the four individual stereoisomers of this compound, enabling a thorough investigation of their unique properties and stereochemical characteristics.

Mechanistic Investigations and Reactivity Profiles of 4 Methyl 1,3,2 Dioxathiane 2 Oxide

Nucleophilic Ring-Opening Reactions of the Dioxathiane Ring

The ring-opening of 4-Methyl-1,3,2-dioxathiane 2-oxide through nucleophilic attack is a prominent feature of its chemistry. The inherent ring strain and the electrophilic nature of the carbon atoms adjacent to the oxygen atoms, as well as the sulfur atom of the sulfite (B76179) group, make it susceptible to such reactions. A variety of nucleophiles, including halides, alkoxides, and organometallic reagents, can initiate the cleavage of the dioxathiane ring, leading to a range of functionalized products.

Regioselectivity and Stereoselectivity of Ring Opening

The regioselectivity of the nucleophilic attack on the this compound ring is a critical aspect of its reactivity. Nucleophiles can theoretically attack either the C-4 or C-6 carbon atoms of the ring. The presence of the methyl group at the C-4 position introduces steric hindrance, which generally directs the incoming nucleophile to the less substituted C-6 position. This preference for attack at the sterically most accessible site is a common theme in the reactions of this and related cyclic systems.

Role of the Sulfoxide (B87167) Moiety in Reactivity

The sulfoxide group plays a pivotal role in the reactivity of this compound. The sulfur-oxygen double bond is polarized, with the sulfur atom bearing a partial positive charge, making it an electrophilic center. Nucleophilic attack can occur at the sulfur atom, leading to the cleavage of the S-O bond. Furthermore, the sulfoxide oxygen can act as a leaving group upon protonation or coordination to a Lewis acid, facilitating the ring-opening process.

The stereochemistry of the sulfoxide group also influences the conformation of the six-membered ring and, consequently, the accessibility of the electrophilic sites to incoming nucleophiles. The orientation of the S=O bond, whether axial or equatorial, can affect the rate and stereochemical outcome of the ring-opening reactions.

Rearrangement Reactions and Fragmentations Involving this compound

Under certain conditions, this compound can undergo rearrangement and fragmentation reactions. These transformations can be induced thermally, photochemically, or through chemical means. For instance, in the gas phase, mass spectrometry studies reveal characteristic fragmentation patterns involving the loss of sulfur dioxide and other small molecules, providing information about the stability of the ring system and the relative strengths of its bonds.

Rearrangement reactions can lead to the formation of isomeric structures. For example, under acidic conditions, the cyclic sulfite can potentially rearrange to a cyclic sulfate (B86663), although this is more commonly observed with five-membered ring systems. The specific rearrangement pathways for this compound are not extensively documented in the literature but are an area of potential investigation.

Electrophilic Activation and Reactions

While the primary reactivity of this compound is dominated by nucleophilic attack, the molecule also possesses sites that can be activated by electrophiles. The oxygen atoms of the sulfoxide and the ring can be protonated or can coordinate to Lewis acids. This electrophilic activation enhances the electrophilicity of the carbon and sulfur atoms of the ring, making them more susceptible to attack by even weak nucleophiles.

For example, in the presence of a strong acid, the sulfoxide oxygen can be protonated, leading to a more reactive species that can undergo ring-opening or rearrangement more readily. The specific outcomes of such electrophilically activated reactions are dependent on the nature of the electrophile, the solvent, and the reaction conditions.

Thermal and Photochemical Transformations

The thermal stability of this compound is limited. Upon heating, it can undergo decomposition through various pathways. A common thermal decomposition route for cyclic sulfites is the extrusion of sulfur dioxide to form an alkene. In the case of this compound, this would be expected to yield butene isomers. The pyrolysis of this compound can also lead to the formation of acetaldehyde.

The photochemical transformations of this compound are not well-documented in the scientific literature. However, analogous cyclic sulfites are known to undergo photochemical reactions, such as photo-induced fragmentation or rearrangement. The absorption of UV light could potentially excite the molecule to an electronic excited state, from which it could undergo a variety of transformations, including homolytic cleavage of the C-O or S-O bonds.

Kinetic and Thermodynamic Studies of this compound Reactions

Quantitative studies on the kinetics and thermodynamics of reactions involving this compound are scarce in the available literature. Such studies are crucial for a complete understanding of the reaction mechanisms. Kinetic studies would provide information on the rate constants, activation energies, and the influence of various parameters such as temperature, solvent, and catalyst on the reaction rates.

Computational and Theoretical Chemistry Studies on 4 Methyl 1,3,2 Dioxathiane 2 Oxide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its geometry, stability, and chemical properties. For 4-methyl-1,3,2-dioxathiane 2-oxide, these calculations focus on the six-membered ring and the nature of the exocyclic sulfur-oxygen (sulfinyl) bond.

The key feature of this molecule is the 1,3,2-dioxathiane (B15493526) 2-oxide ring, a heterocyclic system containing sulfur in the +4 oxidation state. The geometry and bonding are significantly influenced by the stereochemistry of the sulfinyl group (S=O), which can be oriented in either an axial or equatorial position relative to the chair-like conformation of the ring. The presence of the methyl group at the C4 position introduces further stereochemical complexity and influences the conformational equilibrium.

Density Functional Theory (DFT) is a mainstay of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometries, energies, and electronic properties of molecules. In the context of cyclic sulfites, DFT methods like B3LYP are frequently employed to calculate molecular structures, vibrational frequencies, and NMR chemical shifts. nih.govnih.gov

For this compound, DFT calculations would be used to:

Determine the relative energies of the different possible stereoisomers (e.g., cis vs. trans isomers, arising from the relative positions of the 4-methyl group and the exocyclic oxygen).

Analyze the charge distribution and molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity.

Investigate the nature of the S=O bond and the lone pair on the sulfur atom, which significantly affects the molecule's conformation and interaction with other species.

Studies on related organophosphorus heterocycles using DFT have successfully analyzed conformational preferences and the influence of stereoelectronic effects, providing a blueprint for how such analyses would be applied to this compound. sid.ir

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy. A key study on the parent compound, 1,3,2-dioxathiane 2-oxide, utilized the non-empirical ab initio method RHF/6-31G(d) to simulate its conformational isomerization. researchgate.net

This research identified the stable conformers and the transition states connecting them. researchgate.net The primary conformers were found to be chair forms with the S=O group in either an axial (Cₐ) or equatorial (Cₑ) position. The study established that the axial chair conformer is significantly more stable than the equatorial one, a finding consistent with experimental data. researchgate.net The introduction of a methyl group at the C4 position would further influence this equilibrium, with its own preference for an equatorial position to minimize steric strain.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data (e.g., NMR, IR, Raman), which can be compared with experimental results to validate the computed structures. nih.gov DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies. nih.govresearchgate.net

For this compound, computational methods could predict:

NMR Spectra: The chemical shifts for the protons and carbons in the ring. The strong anisotropic effect of the S=O bond leads to distinct chemical shifts for different isomers, which can be accurately calculated. researchgate.net

Vibrational Spectra (IR/Raman): The characteristic stretching frequencies, particularly for the S=O bond, C-O bonds, and C-S bonds. Calculated harmonic frequencies are often scaled by an empirical factor to achieve better agreement with experimental anharmonic frequencies. nih.govresearchgate.net

This predictive capability is invaluable for confirming the stereochemistry of synthesized compounds, for instance, distinguishing between cis and trans isomers based on the calculated and observed spectra.

Computational Modeling of Conformational Landscapes and Energy Profiles

The six-membered ring of this compound is not rigid; it exists as an equilibrium of different conformations. Computational modeling can map the potential energy surface (PES) to identify stable conformers (local minima) and the energy barriers for interconversion (transition states).

A seminal study on the parent 1,3,2-dioxathiane 2-oxide revealed a detailed conformational landscape. researchgate.net The molecule primarily adopts a chair conformation. The key finding is the significant energy difference between the axial and equatorial orientations of the S=O group. The chair conformer with an axial S=O group (Cₐ) is the global minimum, being more stable than the equatorial conformer (Cₑ) by 15.0 kJ/mol (calculated at 300 K). researchgate.net The ring can invert through higher-energy twist-boat and boat transition states.

The presence of a 4-methyl group would modify this landscape. An equatorial methyl group is generally favored. Therefore, for the trans isomer (with an axial S=O and an equatorial methyl group), the stability would be enhanced. For the cis isomer (with both groups axial or both equatorial), a more complex balance of steric and electronic effects would determine the preferred conformation.

| Conformer | Symmetry | Description | Relative Energy (ΔE, kJ/mol) | Nature |

|---|---|---|---|---|

| Cₐ | Cₛ | Chair (axial S=O) | 0.0 | Minimum |

| Cₑ | C₁ | Chair (equatorial S=O) | 14.8 | Minimum |

| TS-1 | C₂ | Twist-Boat | 32.1 | Transition State |

| TS-2 | Cₛ | Boat | 42.5 | Transition State |

Elucidation of Reaction Mechanisms via Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By locating the transition state (the energy maximum along the reaction coordinate), chemists can calculate activation energies and gain insight into how bonds are formed and broken. unimib.it

For this compound, a key reaction is hydrolysis, which involves the cleavage of a C-O or S-O bond. While specific studies on this molecule are not available, research on the hydrolysis of related cyclic carbonates and sulfates provides a clear model. acs.org A computational study of hydrolysis would involve modeling the approach of a water molecule (or hydroxide (B78521) ion) to the sulfite (B76179). The calculations would identify the transition state structure, revealing whether the attack occurs at the sulfur atom or a ring carbon. This analysis can distinguish between different possible mechanisms, such as an Sₙ2-type attack.

Intramolecular reactions are also possible. For example, studies on related cyclic sulfates show that an attached nucleophilic group can attack the ring, leading to cyclization. Transition state analysis can predict the feasibility and stereochemical outcome of such reactions.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the details of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. mdpi.com MD simulations provide insight into bulk properties, solvation, and intermolecular interactions. nih.govmdpi.com

For this compound, MD simulations could be used to study:

Solvation Structure: How solvent molecules (e.g., water) arrange around the solute molecule. Studies on the hydrated sulfite ion (SO₃²⁻) show that water molecules form distinct hydrogen-bonding patterns with the oxygen atoms and are influenced by the sulfur lone pair. nih.gov

Interactions in Mixtures: Its behavior as a component in a larger system, such as an electrolyte for lithium-ion batteries, where related cyclic sulfites and sulfates are used as additives. chemicalbook.comacs.org MD simulations can reveal how the molecule interacts with ions and other solvent molecules, helping to explain its role in forming a stable solid-electrolyte interphase (SEI). scilit.com

These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. These force fields can be derived from or validated by high-level quantum chemical calculations.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Methyl 1,3,2 Dioxathiane 2 Oxide

High-Resolution NMR Spectroscopy for Detailed Structural and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical investigation of 4-Methyl-1,3,2-dioxathiane 2-oxide. The molecule's protons (¹H) and carbons (¹³C) in their specific chemical environments give rise to a unique set of signals, couplings, and correlations, which, when pieced together, provide a complete picture of the molecule's connectivity and spatial arrangement.

The six-membered 1,3,2-dioxathiane (B15493526) 2-oxide ring typically adopts a chair conformation. researchgate.net The orientation of the S=O bond, either axial or equatorial, significantly influences the chemical shifts of the ring protons and carbons due to anisotropic effects. Furthermore, the methyl group at the C4 position introduces additional stereochemical considerations.

Expected ¹H and ¹³C NMR Data

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.2-1.5 (doublet) | ~20-25 |

| H-4 | ~4.0-4.5 (multiplet) | ~70-80 |

| H-5 (axial) | ~3.5-4.0 (multiplet) | ~30-40 |

| H-5 (equatorial) | ~4.5-5.0 (multiplet) | ~30-40 |

| H-6 (axial) | ~3.8-4.3 (multiplet) | ~60-70 |

| H-6 (equatorial) | ~4.2-4.7 (multiplet) | ~60-70 |

| Note: These are estimated values and can vary based on the solvent and the specific diastereomer. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of this compound. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl protons and H-4, and between H-4, the two H-5 protons, and the two H-6 protons, thus mapping out the spin systems within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This technique allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl group will correlate with the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the stereochemistry and conformation. nih.gov For example, NOESY can be used to determine the relative orientation of the methyl group and the S=O group by observing through-space interactions between the methyl protons and specific ring protons. This is key to distinguishing between different diastereomers.

Solid-State NMR for Conformational Insights

In the solid state, the tumbling motion of molecules ceases, which can provide detailed information about the molecular conformation and packing that is averaged out in solution NMR. fsu.edu While technically challenging for nuclei like ³³S due to its low natural abundance and large quadrupole moment, solid-state NMR of ¹³C can provide valuable insights. mdpi.com

By analyzing the chemical shift anisotropy (CSA) and using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra of solid samples. youtube.com For this compound, solid-state NMR could be used to study the conformation of the dioxathiane ring in the crystalline state and to investigate intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. youtube.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the S=O stretching vibration, typically found in the range of 1200-1250 cm⁻¹. researchgate.net The exact position of this band can be influenced by the orientation (axial or equatorial) of the S=O group. Other characteristic bands include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1100 cm⁻¹ region.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch | 2850-3000 (medium-strong) | 2850-3000 (strong) |

| S=O Stretch | 1200-1250 (very strong) | 1200-1250 (weak-medium) |

| C-O Stretch | 1000-1100 (strong) | 1000-1100 (weak) |

| Ring Vibrations | 800-1000 (fingerprint region) | 800-1000 (fingerprint region) |

| Note: These are typical ranges and can be influenced by the physical state of the sample and intermolecular interactions. |

Mass Spectrometry (HRMS, GC-MS, LC-MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern. wikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound (C₄H₈O₃S).

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate a mixture of compounds before their detection by mass spectrometry. These are particularly useful for analyzing the purity of a sample of this compound and for identifying any impurities or byproducts.

Expected Fragmentation Pattern

Upon ionization in the mass spectrometer, the molecular ion of this compound is expected to undergo fragmentation. Common fragmentation pathways for cyclic sulfites include the loss of SO₂ (64 Da) or SO (48 Da). libretexts.org Other likely fragmentations would involve the cleavage of the ring.

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 136 | [C₄H₈O₃S]⁺ | Molecular Ion |

| 72 | [C₄H₈O]⁺ | Loss of SO₂ |

| 88 | [C₄H₈O₂]⁺ | Loss of SO |

| 57 | [C₄H₉]⁺ | Further fragmentation |

| Note: The relative intensities of these fragments can provide further structural clues. |

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it is crucial to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. wikipedia.org Chiral chromatography is the most common method for this purpose.

Chiral Gas Chromatography (GC): Chiral GC utilizes a capillary column with a chiral stationary phase. gcms.cz This stationary phase interacts differently with the two enantiomers, leading to their separation in time as they pass through the column. This allows for the quantification of each enantiomer and thus the determination of the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC employs a column packed with a chiral stationary phase. masterorganicchemistry.com The differential interaction between the enantiomers and the stationary phase results in their separation. The choice between GC and HPLC depends on the volatility and thermal stability of the compound.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for assessing the chirality of a molecule and can provide information about its absolute configuration. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule. nih.gov Theoretical calculations can be used to predict the CD spectrum for a given absolute configuration, and by comparing the experimental and calculated spectra, the absolute configuration can be determined. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve of one enantiomer is the mirror image of the other. While less commonly used now than CD spectroscopy, ORD can still be a valuable tool for characterizing chiral compounds.

Applications of 4 Methyl 1,3,2 Dioxathiane 2 Oxide in Organic Synthesis and Beyond Non Clinical/non Material Physical Property Focus

Utilization in Stereoselective Reagent Design

An extensive search has found no evidence of 4-Methyl-1,3,2-dioxathiane 2-oxide being utilized in the design or application of stereoselective reagents. The chemical literature does not describe its role as a chiral auxiliary or as a component of a reagent intended to control the stereochemical outcome of a reaction.

Precursor in the Synthesis of Specific Organic Compounds

There are no specific, documented instances in peer-reviewed literature of this compound serving as a key precursor for the synthesis of other targeted organic compounds. While its structure suggests potential reactivity, detailed synthetic pathways originating from this compound are not reported.

Potential in Catalytic Systems (e.g., as a ligand component, if applicable)

No research could be found that explores the potential of this compound in catalytic systems. There are no studies indicating its use as a ligand or a component of a ligand for metal-catalyzed reactions.

Future Directions and Emerging Research Avenues for 4 Methyl 1,3,2 Dioxathiane 2 Oxide

Development of Novel Green Synthetic Strategies

The traditional synthesis of cyclic sulfites often involves reagents like thionyl chloride, which poses environmental and handling challenges. A significant future direction is the development of "green" synthetic routes to 4-Methyl-1,3,2-dioxathiane 2-oxide. This involves exploring catalysts and reaction conditions that are more sustainable and efficient. Research is anticipated to focus on:

Enzymatic Synthesis: Utilizing enzymes to catalyze the formation of the dioxathiane ring could offer high stereoselectivity under mild, aqueous conditions, significantly reducing waste and energy consumption.

Alternative Reagents: Investigating less hazardous sulfur-based reagents to replace thionyl chloride is a critical goal for improving the safety and environmental profile of the synthesis.

Solvent-Free Conditions: The development of solid-state or melt-phase reactions could eliminate the need for volatile organic solvents, aligning with the principles of green chemistry.

These strategies aim to produce this compound through processes that are not only higher yielding but also inherently safer and more environmentally benign.

Exploration of Advanced Catalytic Applications

While often viewed as a reactive intermediate or a precursor, the potential of this compound and its derivatives in catalysis is an emerging field. A Korean patent highlights a method for oxidizing cyclic sulfites, including this compound, to their corresponding sulfones using calcium hypochlorite. google.com This transformation from a sulfite (B76179) to a sulfone (4-Methyl-1,3,2-dioxathiane 2,2-dioxide) opens up new possibilities. The resulting cyclic sulfates are valuable as alkylating agents for introducing functionalized sulfate (B86663) esters into other molecules.

Future research may explore:

Asymmetric Catalysis: The chiral center at the 4-position could be leveraged to design novel chiral ligands or catalysts for asymmetric synthesis, where creating specific stereoisomers is crucial.

Organocatalysis: Investigating the ability of the molecule itself or its derivatives to act as an organocatalyst in various organic transformations.

Precursors to Catalysts: Using the dioxathiane ring as a scaffold to build more complex catalytic systems.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, consistency, and scalability. For reactions involving potentially unstable intermediates or exothermic processes, flow chemistry provides superior control over reaction parameters like temperature and mixing. The integration of the synthesis of this compound into automated flow systems is a promising research avenue. This would enable on-demand production, minimize the handling of hazardous reagents, and facilitate seamless multi-step syntheses where the compound is used as an intermediate.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing applications and discovering new ones. For this compound, this involves detailed kinetic and stereochemical studies.

Key areas for investigation include:

Hydrolysis Kinetics: Early studies on the hydrolysis of this compound revealed that the reaction proceeds at a different rate compared to its non-methylated analog, trimethylene sulfite. vdoc.pub The acid-catalyzed hydrolysis was found to be complex and catalyzed by anions. vdoc.pub Further research could use modern analytical techniques to elucidate these pathways more clearly.

Conformational Analysis: The six-membered dioxathiane ring can adopt various conformations (e.g., chair, boat). The methyl group and the S=O group have preferred orientations (axial or equatorial). Research has shown that the two isomers of this compound have distinct structures that can be determined by X-ray diffraction. researchgate.netiucr.org Understanding how these conformations influence reactivity is a critical area for deeper mechanistic exploration.

Reaction Pathways: Investigating the precise steps involved in its reactions, such as its oxidation to the corresponding cyclic sulfate google.com or its role in polymerization reactions, will provide valuable insights for controlling reaction outcomes.

| Isomer | Crystal System | Space Group | Key Finding |

|---|---|---|---|

| Isomer 1 (trans) | Orthorhombic | P212121 | The S=O bond is in an axial position and the methyl group is in an equatorial position. |

| Isomer 2 (cis) | Monoclinic | P21/c | The S=O bond and the methyl group are both in equatorial positions. |

Computational Advancements in Predictive Modeling

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, complementing experimental work. For this compound, advanced computational modeling can offer significant insights. The semi-empirical PM6 method has been noted in the literature for its utility in modeling peptides and can be applied to study complex organic molecules. researchgate.net

Future computational studies could focus on:

Conformational Energy Landscapes: Calculating the relative energies of different chair and boat conformations and the barriers to their interconversion.

Reaction Modeling: Simulating reaction mechanisms, such as hydrolysis or oxidation, to identify transition states and determine activation energies. This can help explain experimental observations, like the anion catalysis seen in acid hydrolysis. vdoc.pub

Spectroscopic Prediction: Accurately predicting NMR, IR, and Raman spectra to aid in the characterization of the molecule and its reaction products.

| Modeling Area | Objective | Potential Impact |

|---|---|---|

| Conformational Analysis | Determine the most stable 3D structures and their energy differences. | Predicts the dominant isomer and its reactivity based on steric and electronic factors. |

| Reaction Dynamics | Simulate reaction pathways and calculate energy barriers. | Provides a deeper mechanistic understanding and helps optimize reaction conditions. |

| Spectroscopy | Calculate theoretical NMR and IR spectra. | Aids in experimental characterization and structural confirmation. |

Interdisciplinary Approaches and Uncharted Territories

The most exciting future discoveries often lie at the intersection of different scientific fields. The unique properties of this compound make it a candidate for exploration in several interdisciplinary areas:

Materials Science: While its five-membered ring analog (dioxathiolane) has been studied as an electrolyte additive in lithium-ion batteries, the potential of the six-membered dioxathiane structure in this context remains largely unexplored. Its thermal stability and electrochemical properties could offer advantages in next-generation energy storage devices.

Biomaterials: The ability of cyclic sulfates to react with biological molecules opens up possibilities in bioconjugation and drug delivery. Investigating the reactivity of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (the oxidized form) with biopolymers could lead to new functional materials.

Astrochemistry: Simple sulfur-containing organic molecules are of interest in understanding the chemistry of interstellar space. While speculative, the fundamental properties of molecules like this compound contribute to the broader knowledge base needed for such explorations.

By pursuing these diverse research avenues, the scientific community can continue to build upon the foundational knowledge of this compound, paving the way for new discoveries and innovative applications.

Conclusion and Outlook on the Academic Significance of 4 Methyl 1,3,2 Dioxathiane 2 Oxide Research

Summary of Key Academic Contributions

A thorough review of academic literature indicates that there are no significant, dedicated research contributions focused on 4-Methyl-1,3,2-dioxathiane 2-oxide. The scientific discourse is heavily dominated by its five-membered ring counterpart, 4-methyl-1,3,2-dioxathiolane 2-oxide, which is extensively studied for its role as an electrolyte additive in lithium-ion batteries and as a reactant in various organic reactions. chemicalbook.comsigmaaldrich.comchemicalbook.com The cyclic sulfite (B76179) functional group within a six-membered ring containing a methyl substituent presents a unique chemical entity, yet it has not garnered specific attention in published academic studies. This absence of data means that its fundamental properties, such as its stereochemical behavior, reactivity patterns, and potential utility, are currently undefined.

Persistent Challenges and Opportunities for Future Scholarly Inquiry

The primary challenge concerning this compound is the foundational lack of knowledge. This void, however, presents a fertile ground for original research and discovery.

Key Opportunities for Future Research:

Development of Synthetic Pathways: The foremost challenge is to establish reliable and efficient synthetic routes to this compound. This would likely involve the reaction of 1,3-butanediol (B41344) with a sulfinylating agent like thionyl chloride. The stereochemistry of the diol would be a critical parameter, influencing the stereoisomeric outcome of the cyclic sulfite product. Investigating the kinetics and thermodynamics of this cyclization would be a significant academic contribution.

Stereochemical Analysis: The presence of two stereogenic centers (at C4 and S2) suggests the existence of multiple diastereomers. A detailed investigation into the conformational analysis of the dioxathiane ring and the stereochemical assignment of the different isomers using advanced NMR spectroscopy and computational modeling would be a valuable area of study. The conformational preferences (e.g., chair, twist-boat) and the axial/equatorial orientation of the S=O bond and the C4-methyl group would be of fundamental stereochemical interest.

Exploration of Reactivity: A systematic study of its reactivity is needed. This would include its behavior as an electrophile in ring-opening reactions with various nucleophiles. Understanding how the six-membered ring structure and the methyl substituent influence the regioselectivity and stereoselectivity of such reactions, compared to its five-membered and unsubstituted analogues, would provide significant insights.

Potential Applications: While no applications are currently documented, its structure suggests potential uses that could be explored. Parallels with other cyclic sulfites and sulfates suggest it could be investigated as an electrolyte additive in battery systems, a monomer for polymerization, or as a chiral building block in asymmetric synthesis. chemicalbook.combldpharm.com

Broader Impact on Synthetic Chemistry and Related Fields

Should research into this compound be undertaken, the potential impact could extend across several areas of chemistry. The development of new synthetic methodologies for its creation could add to the toolkit of synthetic organic chemists. A detailed understanding of its stereochemistry and reactivity would contribute to fundamental knowledge in physical organic chemistry.

Furthermore, if this compound were found to possess useful properties, for instance in materials science or as a pharmaceutical intermediate, it could open up new avenues of applied research. The knowledge generated from studying this specific molecule could also inform the understanding of other sulfur-containing heterocycles, a class of compounds with diverse and important functions. The journey from a chemically described but unstudied molecule to a well-understood chemical entity with potential applications represents a core pursuit of chemical science. This compound is a prime candidate for such a journey, awaiting scholarly inquiry to unlock its scientific potential.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-methyl-1,3,2-dioxathiane 2-oxide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfite esterification of 1,3-propanediol derivatives. For example, cyclic sulfites are often prepared using thionyl chloride (SOCl₂) as a sulfonating agent under anhydrous conditions. Optimization involves controlling stoichiometry (e.g., molar ratios of diol to SOCl₂) and reaction temperature (typically 0–5°C to minimize side reactions). Post-synthesis purification via fractional distillation or recrystallization is critical to isolate isomers, as mixtures are common .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodology : Use a combination of spectroscopic and thermal analysis:

- NMR Spectroscopy : ¹H/¹³C NMR identifies isomer ratios (e.g., axial vs. equatorial substituents in the dioxathiane ring) .

- IR Spectroscopy : Peaks at ~1200–1250 cm⁻¹ confirm the S=O bond .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under inert atmospheres. Stability in electrolytes (e.g., lithium-ion batteries) requires testing under oxidative conditions .

Q. What analytical techniques are recommended for quantifying impurities in synthesized this compound?

- Methodology : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is ideal for volatile impurities. High-performance liquid chromatography (HPLC) with UV detection can resolve non-volatile byproducts. Calibration curves using pure standards ensure accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.